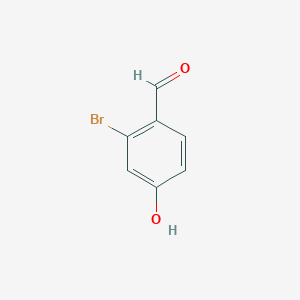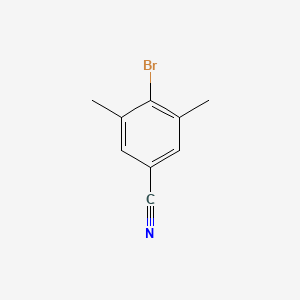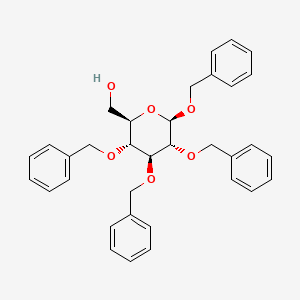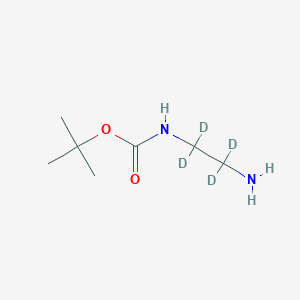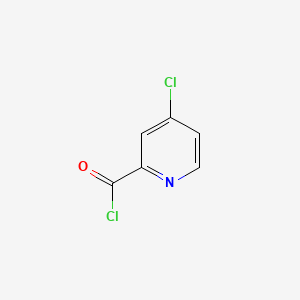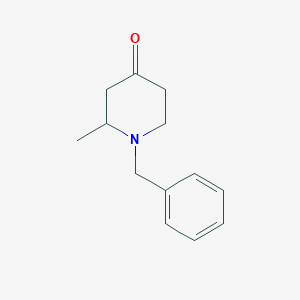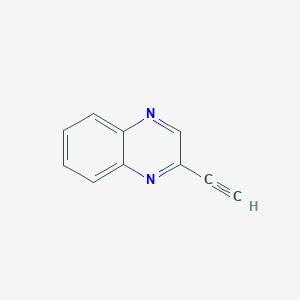
2-Ethynylquinoxaline
説明
2-Ethynylquinoxaline derivatives are a class of compounds that have been synthesized through various methods and have shown a range of interesting properties and applications. These compounds are characterized by the presence of an ethynyl group attached to the quinoxaline moiety, which can influence their chemical behavior and electronic properties.
Synthesis Analysis
The synthesis of 2-ethynylanilines, which are precursors to 2-ethynylquinoxaline derivatives, can be achieved through palladium-catalyzed intermolecular aerobic oxidative cyclization with isocyanides, leading to the formation of 4-halo-2-aminoquinolines with moderate to excellent yields . Additionally, a copper(I)-catalyzed tandem synthesis approach has been developed to create 2-acylquinolines from 2-ethynylanilines and glyoxals, offering a practical tool for synthetic and pharmaceutical chemists . Furthermore, a three-component activation/alkynylation/cyclocondensation (AACC) synthesis method has been reported for the creation of enhanced emission solvatochromic 3-ethynylquinoxalines, which allows for the introduction of various substituents .
Molecular Structure Analysis
The molecular structure of 2-ethynylquinoxaline derivatives can be complex and diverse. For instance, the crystal structure of a related compound, 2-hydroxyquinoxaline, shows a cooperative system of hydrogen bonds and π-π interactions . Additionally, the electronic structure of solvatochromic 2-substituted 3-ethynylquinoxalines has been studied using DFT computations, revealing insights into their photophysical properties .
Chemical Reactions Analysis
2-Ethynylquinoxaline derivatives can undergo various chemical reactions. For example, the reaction of 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxalines with pyridine leads to zwitterionic structures . Moreover, the synthesis of 3-ethylquinoxalin-2(1H)-one and its subsequent functionalization demonstrates the versatility of these compounds in chemical transformations . The thermal reaction of ethynylphenoxyphenylene-3-phenyl quinoxaline at different temperatures results in the formation of dimers through the addition of acetylene groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-ethynylquinoxaline derivatives are influenced by their molecular structure. These compounds exhibit high fluorescence and pronounced emission solvatochromism, which can be tuned by varying the substituents on the quinoxaline core . The crystal structure of a related compound, 3-(ethoxycarbonyldihydroxymethyl)-2-oxo-1,2-dihydroquinoxaline, indicates short intramolecular contacts and intermolecular hydrogen bonds that contribute to its molecular packing . Additionally, the [2+2] cycloaddition of DDQ to an alkyne has been used to synthesize densely functionalized pyrrole and indole derivatives, showcasing the reactivity of ethynyl groups in these systems .
科学的研究の応用
Solvatochromic Fluorescent Properties : 2-Substituted 3-ethynylquinoxalines, synthesized through a four-component process, exhibit pronounced emission solvatochromism, making them highly fluorescent. This property, corroborated by computations at the DFT level, suggests potential applications in fields like optical materials and sensors (Gers et al., 2014).
Enhanced Emission Solvatochromic 3-Ethynylquinoxalines : The synthesis of 2-substituted 3-ethynylquinoxaline chromophores via a one-pot activation-alkynylation-cyclocondensation (AACC) process offers enhanced emission solvatochromicity. This significant spectral range shift, covering blue-green to deep red-orange, is achieved with a single chromophore in a narrow polarity window. Such chromophores could have applications in the development of new dyes and fluorescence-based sensors (Merkt et al., 2018).
Applications in High Temperature Thermoplastics : Bis(ethynylquinoxaline) monomers have been studied for their potential as thermosetting plasticizers in the processing of polyphenylquinoxaline thermoplastics. This novel approach suggests applications in materials science, particularly in the development of high-performance plastics for use in high-temperature environments (Kovar et al., 1977).
Poly(phenylquinoxalines) with Ethynyl Groups : The synthesis of linear poly(phenylquinoxalines) containing pendant ethynyl groups has been reported. These polymers, upon thermal treatment, form insoluble, cross-linked structures with high glass transition temperatures. Although they exhibit processing challenges, they could be useful in applications like high-temperature coatings or as materials resistant to solvents and corrosion (Hergenrother, 1981).
Phosphaquinolines Synthesis : 2-Ethynylanilines treated with P(OPh)3 under metal-free conditions yield phosphaquinolines, showcasing the potential for new heterocycles with applications in pharmaceuticals and fluorophores. This development opens up possibilities in the study of N=P(V) double bonds and their delocalization within cyclic π-electron systems (Vonnegut et al., 2015).
Synthesis of Antidepressants : A series of 3-ethoxyquinoxalin-2-carboxamides were synthesized and evaluated as potential antidepressants. Their pharmacophoric properties against 5-HT(3) receptors suggest their potential application in the development of novel antidepressant drugs (Mahesh et al., 2011).
K-opioid Receptor Agonists : 5-Pyrrolidinyl substituted perhydroquinoxalines have been designed as κ-opioid receptor agonists. These compounds, with high selectivity and full agonism in assays, could find applications in pain management, particularly for peripherally mediated pain (Bourgeois et al., 2014).
将来の方向性
Quinoxalines, including 2-Ethynylquinoxaline, are likely to continue to be a subject of extensive research due to their wide range of physicochemical and biological activities . They have potential applications in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and more .
特性
IUPAC Name |
2-ethynylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c1-2-8-7-11-9-5-3-4-6-10(9)12-8/h1,3-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBXCMSDHQSXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC2=CC=CC=C2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440967 | |
| Record name | 2-ethynylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynylquinoxaline | |
CAS RN |
98813-70-8 | |
| Record name | 2-ethynylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



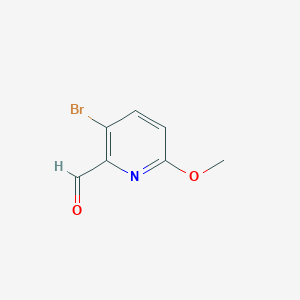
![2H-Pyran, 2-[(12-bromododecyl)oxy]tetrahydro-](/img/structure/B1278910.png)
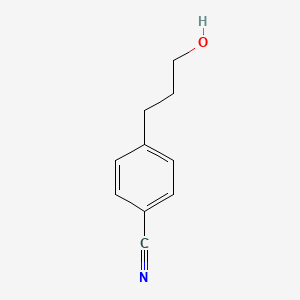
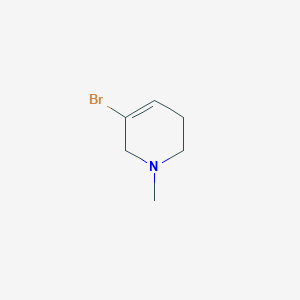
![1-[4-(Tert-butoxy)phenyl]ethan-1-one](/img/structure/B1278917.png)
